(Dibutylamino)acetonitril

Übersicht

Beschreibung

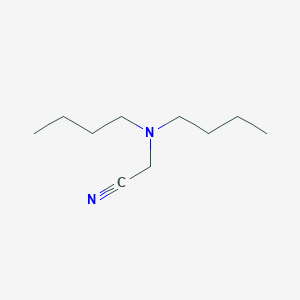

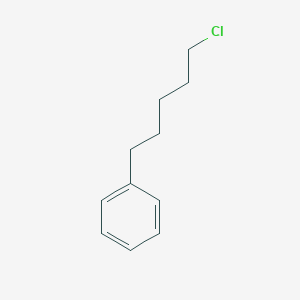

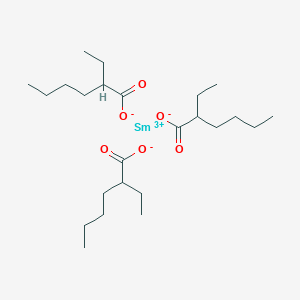

“(Dibutylamino)acetonitrile” is a chemical compound with the molecular formula C10H20N2 . It has an average mass of 168.279 Da and a monoisotopic mass of 168.162643 Da .

Molecular Structure Analysis

The molecular structure of “(Dibutylamino)acetonitrile” involves a complex microscopic structure in which most liquid molecules are associated with one or more neighboring molecules in an antiparallel, “octupole-paired” configuration and/or an offset, head-to-tail configuration .Chemical Reactions Analysis

Acetonitrile, a related compound, has been widely used in electrogenerated chemiluminescence (ECL)-based imaging analysis . ECL is a production of light by an excited luminophore species generated during an electrochemical reaction .Wissenschaftliche Forschungsanwendungen

Zwischenprodukt der organischen Synthese

(Dibutylamino)acetonitril: wird häufig als Zwischenprodukt in der organischen Synthese verwendet. Seine Fähigkeit als Nukleophil zu fungieren macht es zu einer wertvollen Komponente bei der Synthese verschiedener stickstoffhaltiger Verbindungen. Das Molekül kann Reaktionen wie Cyanomethylierung und Amidierung eingehen, was zur Bildung komplexer organischer Strukturen beiträgt .

Lösungsmittel für elektrochemische Reaktionen

Aufgrund seiner hohen relativen Permittivität und guten Leitfähigkeit dient this compound als ausgezeichnetes Lösungsmittel für elektrochemische Reaktionen. Es erleichtert die Dissoziation von Ionenpaaren in freie Ionen, was für die Effizienz elektrochemischer Prozesse entscheidend ist .

Katalysator bei der Bildung von Kohlenstoff-Heteroatom-Bindungen

Bei der katalysierten Bildung von Kohlenstoff-Heteroatom-Bindungen kann this compound verwendet werden, um die Effizienz der Reaktion zu verbessern. Seine Eigenschaften helfen bei der Stabilisierung des Übergangszustands und fördern die Bildung der gewünschten Bindungen .

Synthon bei der Bildung heterocyclischer Verbindungen

Die Struktur des Moleküls ermöglicht es ihm, ein wichtiges Synthon bei der Bildung heterocyclischer Verbindungen zu sein. Es kann an verschiedenen Ringschlussreaktionen teilnehmen, was zur Synthese pharmakologisch aktiver Heterocyclen führt .

Nukleophiles Agens bei Cyanomethylierungsreaktionen

This compound kann als nukleophiles Agens bei Cyanomethylierungsreaktionen fungieren. Diese Anwendung ist besonders nützlich bei der Modifikation organischer Moleküle, um Nitrilgruppen einzuführen, die sich weiter in Carbonsäuren, Amide und andere funktionelle Gruppen umwandeln lassen .

Reaktant in Amidierungsprozessen

Die Verbindung wird auch in Amidierungsprozessen eingesetzt, bei denen sie mit Carbonsäuren oder deren Derivaten reagiert, um Amide zu bilden. Diese Reaktion ist wichtig bei der Synthese von Peptiden und Proteinen, die für verschiedene biologische Prozesse von grundlegender Bedeutung sind .

Wirkmechanismus

Target of Action

(Dibutylamino)acetonitrile is a chemical compound that has been used in various applications, including as a coreactant in electrogenerated chemiluminescence (ECL) processes . The primary targets of (Dibutylamino)acetonitrile in these processes are the electrode materials and the luminophores .

Mode of Action

In ECL, (Dibutylamino)acetonitrile interacts with its targets through electron-transfer reactions. This interaction initiates a cascade of chemical reactions that generate an electronically excited state of the luminophore . The luminophore then relaxes to the ground state by emitting a photon, producing light .

Biochemical Pathways

It is known that the compound plays a role in the generation of the electronically excited state of the luminophore in ecl processes . This involves exergonic electron-transfer reactions, which are part of the energetic and kinetic aspects of ECL .

Result of Action

The primary result of (Dibutylamino)acetonitrile’s action in ECL processes is the production of light. This is achieved through the generation of an electronically excited state of the luminophore, which emits a photon as it relaxes to the ground state .

Action Environment

The action, efficacy, and stability of (Dibutylamino)acetonitrile can be influenced by various environmental factors. For instance, in ECL processes, the nature of the electrode materials and the luminophores can affect the compound’s action . Additionally, the overall reaction environment, including factors such as temperature, pH, and the presence of other chemicals, may also play a role.

Safety and Hazards

Zukünftige Richtungen

Acetonitrile, a related compound, has been widely used as an organic solvent and as an important intermediate in organic synthesis. Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds . The research progress involving acetonitrile in the past five years covers both conventional synthesis methods and electrochemical synthesis .

Biochemische Analyse

Biochemical Properties

(Dibutylamino)acetonitrile plays a significant role in biochemical reactions, particularly in the synthesis of other organic compounds. It interacts with various enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, (Dibutylamino)acetonitrile has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances . These interactions can lead to the activation or inhibition of these enzymes, thereby affecting the overall metabolic processes.

Cellular Effects

The effects of (Dibutylamino)acetonitrile on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that (Dibutylamino)acetonitrile can alter the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it affects cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in the levels of various metabolites.

Molecular Mechanism

At the molecular level, (Dibutylamino)acetonitrile exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. For example, (Dibutylamino)acetonitrile has been found to inhibit the activity of certain proteases, which are enzymes that break down proteins . This inhibition can lead to an accumulation of specific proteins within the cell, thereby affecting cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (Dibutylamino)acetonitrile can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (Dibutylamino)acetonitrile is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to a decrease in its efficacy and potential changes in its biochemical effects.

Dosage Effects in Animal Models

The effects of (Dibutylamino)acetonitrile vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, while at high doses, it can exhibit toxic or adverse effects. For instance, high doses of (Dibutylamino)acetonitrile have been associated with liver toxicity in animal studies . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in various applications.

Metabolic Pathways

(Dibutylamino)acetonitrile is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect metabolic flux and the levels of specific metabolites. For example, (Dibutylamino)acetonitrile has been shown to influence the metabolism of amino acids and lipids . These interactions can lead to changes in the overall metabolic profile of cells and tissues.

Transport and Distribution

The transport and distribution of (Dibutylamino)acetonitrile within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound. Studies have shown that (Dibutylamino)acetonitrile can be transported across cell membranes via passive diffusion and active transport mechanisms . Its distribution within tissues can affect its overall efficacy and potential side effects.

Subcellular Localization

(Dibutylamino)acetonitrile is localized in specific subcellular compartments, which can influence its activity and function. It may be directed to particular organelles through targeting signals or post-translational modifications. For instance, (Dibutylamino)acetonitrile has been observed to accumulate in the mitochondria, where it can affect mitochondrial function and energy production . Understanding its subcellular localization is essential for elucidating its precise mechanisms of action.

Eigenschaften

IUPAC Name |

2-(dibutylamino)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-3-5-8-12(10-7-11)9-6-4-2/h3-6,8-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPVXOYNIUUYGQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00170999 | |

| Record name | (Dibutylamino)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18071-38-0 | |

| Record name | 2-(Dibutylamino)acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18071-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Dibutylamino)acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018071380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Dibutylamino)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (dibutylamino)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-[3-(4-nitrophenoxy)propoxy]phenyl]acetamide](/img/structure/B101647.png)

![[4-Amino-2-fluoro-5-(4-fluorophenoxy)phenyl] thiocyanate](/img/structure/B101656.png)